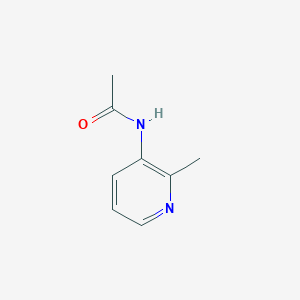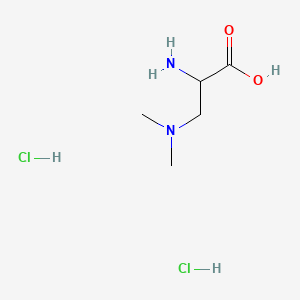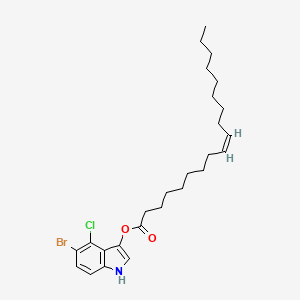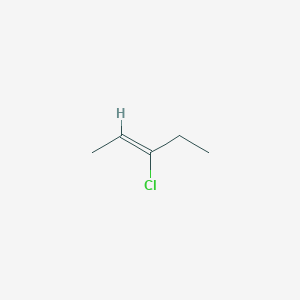![molecular formula C15H10O6 B3261297 [1,1'-Biphenyl]-2,4,5-tricarboxylic acid CAS No. 34196-40-2](/img/structure/B3261297.png)
[1,1'-Biphenyl]-2,4,5-tricarboxylic acid
Descripción general
Descripción
[1,1’-Biphenyl]-2,4,5-tricarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with three carboxylic acid groups attached at the 2, 4, and 5 positions of one of the benzene rings. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,4,5-tricarboxylic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,4,5-tricarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents is also explored to make the process more sustainable .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,4,5-tricarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid groups to alcohols can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene rings, where substituents such as nitro groups can be introduced using reagents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 and H2SO4 for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro groups or other electrophiles.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-2,4,5-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2,4,5-tricarboxylic acid involves its ability to form stable complexes with metal ions, which can then interact with various biological molecules. The carboxylic acid groups can coordinate with metal ions, facilitating the formation of metal-organic frameworks (MOFs) that can encapsulate enzymes or other active molecules . This encapsulation can enhance the stability and activity of the encapsulated molecules, making them useful in various applications.
Comparación Con Compuestos Similares
Biphenyl-4,4’-dicarboxylic acid: Similar structure but with only two carboxylic acid groups.
Terephthalic acid: Contains two carboxylic acid groups on a single benzene ring.
Benzoic acid: A simpler structure with a single carboxylic acid group on a benzene ring.
Uniqueness: [1,1’-Biphenyl]-2,4,5-tricarboxylic acid is unique due to the presence of three carboxylic acid groups, which allows for more complex coordination chemistry and the formation of more stable and versatile metal-organic frameworks compared to its simpler counterparts .
Propiedades
IUPAC Name |
5-phenylbenzene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-13(17)10-7-12(15(20)21)11(14(18)19)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWAGHATPZVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















